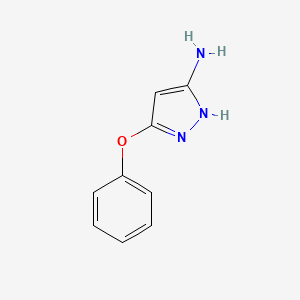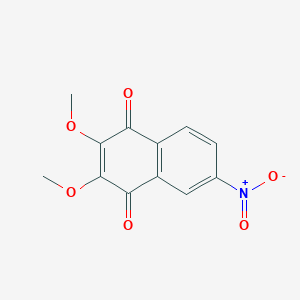
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione is a naphthoquinone derivative characterized by the presence of two methoxy groups at positions 2 and 3, and a nitro group at position 6 on the naphthalene ring. This compound is known for its redox-cycling properties, which enable it to induce intracellular superoxide anion formation. Depending on the concentration, it can lead to cell proliferation, apoptosis, or necrosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-6-nitronaphthalene-1,4-dione typically involves the nitration of 2,3-dimethoxynaphthalene-1,4-dione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-naphthoquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the reagents used.
科学的研究の応用
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a redox-cycling agent to study the role of reactive oxygen species (ROS) in chemical reactions.
Biology: Employed in studies related to cell toxicity, apoptosis, and necrosis due to its ability to induce intracellular superoxide anion formation.
Medicine: Investigated for its potential therapeutic effects in diseases involving oxidative stress and cell proliferation.
作用機序
The mechanism of action of 2,3-Dimethoxy-6-nitronaphthalene-1,4-dione involves its redox-cycling properties. The compound induces the formation of intracellular superoxide anions, which can lead to oxidative stress. This oxidative stress can result in different cellular outcomes, including cell proliferation, apoptosis, or necrosis, depending on the concentration of the compound. The molecular targets and pathways involved include the activation of reactive oxygen species (ROS) and the subsequent impact on cellular signaling pathways .
類似化合物との比較
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: Lacks the nitro group at position 6.
1,4-Naphthoquinone: Lacks both methoxy and nitro groups.
2,3-Dimethoxy-1,4-naphthoquinone: Similar structure but without the nitro group.
Uniqueness
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione is unique due to the presence of both methoxy and nitro groups, which confer distinct redox-cycling properties and biological activities. The combination of these functional groups allows for specific interactions with cellular components, making it a valuable compound in research related to oxidative stress and cell signaling .
特性
CAS番号 |
89226-87-9 |
|---|---|
分子式 |
C12H9NO6 |
分子量 |
263.20 g/mol |
IUPAC名 |
2,3-dimethoxy-6-nitronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9NO6/c1-18-11-9(14)7-4-3-6(13(16)17)5-8(7)10(15)12(11)19-2/h3-5H,1-2H3 |
InChIキー |
NQRCBRPBIFIJAY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=O)C2=C(C1=O)C=CC(=C2)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)
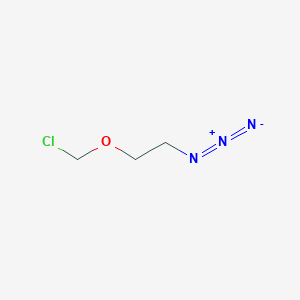
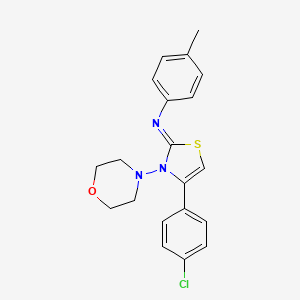

![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14151289.png)
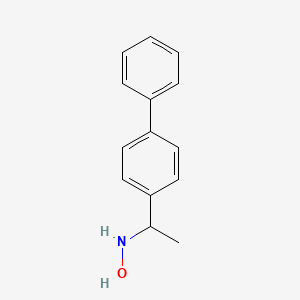
![4-[(Heptadecafluorooctyl)oxy]-4-oxobut-2-enoic acid](/img/structure/B14151292.png)
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium](/img/structure/B14151301.png)
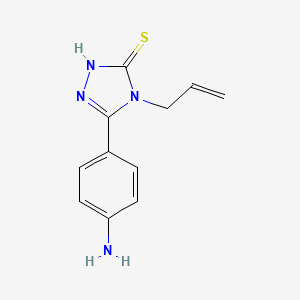
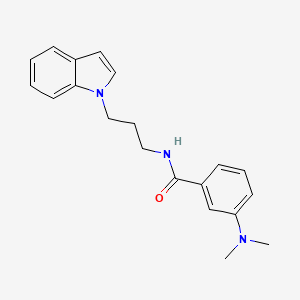
![Diethyl [acetyl(phenyl)amino]propanedioate](/img/structure/B14151327.png)
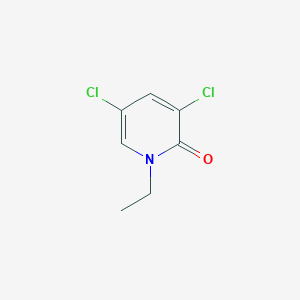
![3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14151332.png)
